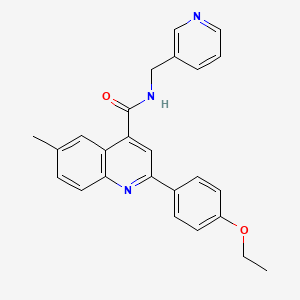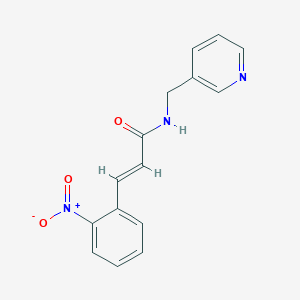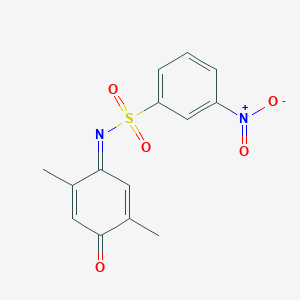![molecular formula C20H23NO2 B5835519 N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide, also known as HC-070, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. HC-070 is a small molecule that belongs to the class of compounds known as benzamides. It has been found to have potent activity against certain types of ion channels, making it a promising candidate for the development of new drugs.
作用機序
N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide acts by modulating the activity of certain types of ion channels, specifically the NaV1.7 sodium channel. This channel is involved in the transmission of pain signals, making it a promising target for the development of new pain medications. N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has been found to block the activity of this channel, leading to a reduction in pain signaling.
Biochemical and Physiological Effects:
N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of NaV1.7 sodium channels, leading to a reduction in pain signaling. N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has been found to have cardioprotective effects, making it a promising candidate for the treatment of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide is its potent activity against certain types of ion channels, making it a promising candidate for the development of new drugs. However, one of the limitations of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the effects of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide on other ion channels and cellular processes are not well understood, making it difficult to predict potential side effects.
将来の方向性
There are several future directions for the study of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide. One potential area of research is the development of new drugs based on the structure of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide. Another potential area of research is the study of the effects of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide on other ion channels and cellular processes. Additionally, the development of new methods for the synthesis of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide could lead to more efficient and cost-effective production of this compound. Finally, the study of the potential side effects of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide could help to identify potential limitations of this compound for therapeutic use.
合成法
The synthesis of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the benzamide and cyclohexyl groups. The process is complex and requires specialized equipment and expertise. Several research groups have reported successful synthesis of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide using different methods, including solid-phase synthesis and solution-phase synthesis.
科学的研究の応用
N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have potent activity against certain types of ion channels, making it a promising candidate for the development of new drugs. N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has been studied in the context of several diseases, including epilepsy, pain, and cardiovascular disease.
特性
IUPAC Name |
N-[1-[(4-hydroxyphenyl)methyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-18-11-9-16(10-12-18)15-20(13-5-2-6-14-20)21-19(23)17-7-3-1-4-8-17/h1,3-4,7-12,22H,2,5-6,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYFGSMMGCJTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)
![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)



![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)